[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-methyl-amine
CAS No.:
Cat. No.: VC13473332
Molecular Formula: C11H23N3
Molecular Weight: 197.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3 |
|---|---|
| Molecular Weight | 197.32 g/mol |
| IUPAC Name | N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylcyclopropanamine |
| Standard InChI | InChI=1S/C11H23N3/c1-13(11-2-3-11)8-10-4-6-14(9-10)7-5-12/h10-11H,2-9,12H2,1H3 |
| Standard InChI Key | OTNOXBTUUJYIKF-UHFFFAOYSA-N |
| SMILES | CN(CC1CCN(C1)CCN)C2CC2 |
| Canonical SMILES | CN(CC1CCN(C1)CCN)C2CC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Pyrrolidine ring: A five-membered saturated nitrogen heterocycle that contributes conformational rigidity and serves as a scaffold for functional group attachment.
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Cyclopropane moiety: A strained three-membered hydrocarbon ring known to enhance metabolic stability and modulate receptor binding in bioactive molecules.
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Aminoethyl side chain: A flexible ethylamine group that may facilitate hydrogen bonding and ionic interactions with biological targets.
The molecular formula C₁₁H₂₃N₃ (molecular weight: 197.32 g/mol) reflects its moderate polarity, suggesting solubility in both aqueous and organic solvents. The SMILES notation CN(CC1CCN(C1)CCN)C2CC2 and InChIKey OTNOXBTUUJYIKF-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Comparative Analysis of Structurally Related Compounds
| Compound Name | Core Features | Biological Activity (Predicted) |
|---|---|---|
| [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-methyl-amine | Pyrrolidine, cyclopropane, aminoethyl | Neurotransmitter modulation, enzyme inhibition |
| 1-(2-Aminoethyl)pyrrolidine | Pyrrolidine, aminoethyl | Limited neuroactivity |
| Cyclopropylmethylamine derivatives | Cyclopropane, amine | Metabolic stability enhancement |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-methyl-amine likely involves multi-step organic reactions, as inferred from analogous compounds :
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Pyrrolidine functionalization: Introduction of the aminoethyl group via nucleophilic substitution or reductive amination .
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Cyclopropane incorporation: Ring-opening reactions or [2+1] cycloadditions to attach the cyclopropylmethyl group.
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Final assembly: Coupling reactions (e.g., amide bond formation, urea linkages) to integrate subunits .
A representative synthetic route is outlined below:
Table 2: Hypothetical Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Pyrrolidine alkylation | 2-Chloroethylamine, K₂CO₃, DMF, 80°C | 1-(2-Aminoethyl)pyrrolidine |
| 2 | Cyclopropane ring formation | Trimethylsulfoxonium iodide, NaH, THF | Cyclopropylmethyl bromide |
| 3 | Reductive amination | NaBH₃CN, MeOH, 20°C | Final product |
Key challenges include optimizing stereochemical control during cyclopropane formation and minimizing side reactions during reductive amination .
| Target Class | Probability Score | Proposed Interaction Site |
|---|---|---|
| G protein-coupled receptors | 0.78 | Transmembrane helix 5 |
| Cytochrome P450 enzymes | 0.65 | Heme-binding pocket |
| Monoamine oxidases | 0.59 | Flavin adenine dinucleotide domain |
Research Gaps and Future Directions
Critical Unresolved Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.
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Toxicity profile: Preliminary in vitro assays are needed to assess cytotoxicity and off-target effects.
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Synthetic scalability: Current protocols lack yield and purity data for industrial-scale production .
Recommended Studies
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